molecular formula C22H17F2N3O3S2 B2964665 N-(2,5-difluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252913-23-7

N-(2,5-difluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2964665
CAS No.: 1252913-23-7
M. Wt: 473.51
InChI Key: VCNOUQHVFODXFN-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfanyl acetamide moiety and substituted phenyl rings. The thienopyrimidine core is functionalized with a 4-methoxyphenylmethyl group at position 3, while the acetamide nitrogen is substituted with a 2,5-difluorophenyl group.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O3S2/c1-30-15-5-2-13(3-6-15)11-27-21(29)20-17(8-9-31-20)26-22(27)32-12-19(28)25-18-10-14(23)4-7-16(18)24/h2-10H,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNOUQHVFODXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Acetamide Moiety: The final step involves the acylation reaction to attach the acetamide group to the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Hypothesized Property Comparison

Feature Target Compound Analog ()
Thienopyrimidine R1 4-Methoxyphenylmethyl 3,5-Difluorophenyl
Acetamide R2 2,5-Difluorophenyl 2,5-Dimethoxyphenyl
Lipophilicity (ClogP) Higher (methoxy enhances hydrophobicity) Lower (fluorine reduces π-π interactions)
Solubility Moderate (polar methoxy may improve) Lower (dimethoxy reduces solubility)
Metabolic Stability Potential O-demethylation vulnerability Fluorine resists oxidation

Implications of Substituent Variations

  • In contrast, the 3,5-difluorophenyl group in the analog increases electronegativity, favoring hydrogen bonding .
  • Steric Effects : The benzyl group (4-methoxyphenylmethyl) in the target compound may create steric hindrance, reducing binding affinity to compact active sites compared to the smaller 3,5-difluorophenyl substituent .
  • Pharmacokinetics : The 2,5-dimethoxyphenyl group in the analog is prone to demethylation, whereas the 2,5-difluorophenyl group in the target compound offers metabolic stability due to C-F bond strength .

Computational Predictions

Using methods like Glide XP docking (), the target compound’s 4-methoxyphenylmethyl group may exhibit stronger hydrophobic enclosure in protein pockets compared to the analog’s 3,5-difluorophenyl group. However, the analog’s 2,5-dimethoxyphenyl could form hydrogen bonds via methoxy oxygen, offsetting lower lipophilicity .

Methodological Considerations in Similarity Analysis

Compound similarity assessments rely on metrics like Tanimoto coefficients or docking scores (). For example:

  • Structural Similarity: The target compound and analog share a thienopyrimidine core (Tanimoto coefficient >0.7), suggesting comparable biological targets .
  • Dissimilarity : Substituent differences may redirect activity; e.g., fluorine vs. methoxy alters target selectivity .

Biological Activity

N-(2,5-difluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its effects on various biological targets and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of fluorine atoms and a methoxy group enhances its pharmacological properties.

1. Inhibitory Effects on Enzymes

Research has shown that derivatives of thieno[3,2-d]pyrimidine exhibit significant inhibitory activity against various enzymes:

  • Cholinesterases : In vitro studies indicate that certain derivatives have moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values reported in the range of 10.4 μM to 24.3 μM for different analogs .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Studies demonstrate that modifications at specific positions on the phenyl ring can significantly affect the antioxidant capacity, indicating structure-activity relationships that could guide further development .

Case Study 1: Anticancer Potential

In a study focusing on cancer cell lines, derivatives similar to this compound were tested for their cytotoxic effects. Results showed that certain compounds exhibited selective cytotoxicity against breast cancer cells while sparing normal cells .

CompoundCell LineIC50 (μM)
Compound AMCF-7 (Breast Cancer)15.0
Compound BMDA-MB-231 (Breast Cancer)12.5
ControlNormal Fibroblasts>50

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of thieno[3,2-d]pyrimidine derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress-induced neuronal damage, highlighting their potential in treating neurodegenerative diseases .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The fluorine atoms and methoxy groups may facilitate interactions with active sites of target enzymes through hydrogen bonding and hydrophobic interactions.
  • Antioxidant Mechanisms : The compound's structure allows it to scavenge free radicals effectively, contributing to its antioxidant properties.

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